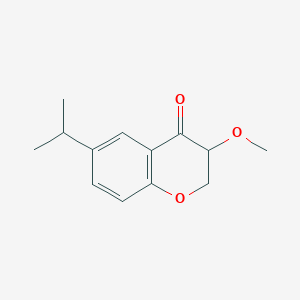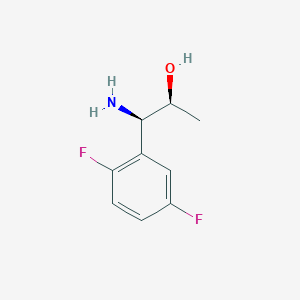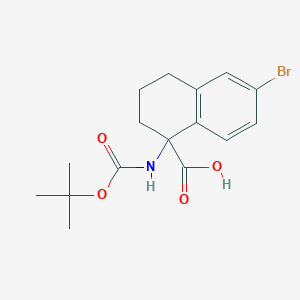
6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a complex organic compound with a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom into the naphthalene ring.
Amination: Introduction of the amino group, followed by protection with a tert-butoxycarbonyl (Boc) group.
Carboxylation: Introduction of the carboxylic acid group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as organometallic reagents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or esters, while substitution may introduce new functional groups into the naphthalene ring.
Scientific Research Applications
6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and Boc-protected amino group play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-((tert-butoxycarbonyl)amino)-1H-indol-2-ylboronic acid
- tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Comparison
Compared to similar compounds, 6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C16H20BrNO4 |
|---|---|
Molecular Weight |
370.24 g/mol |
IUPAC Name |
6-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(21)18-16(13(19)20)8-4-5-10-9-11(17)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
HTGVRABDNZIKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC2=C1C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


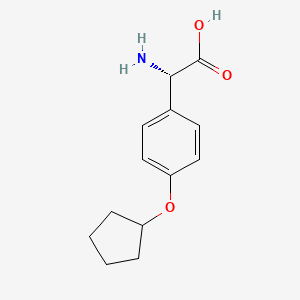

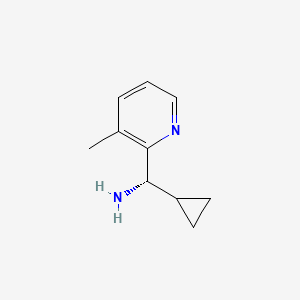
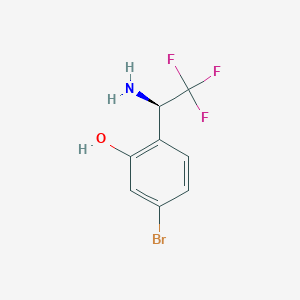
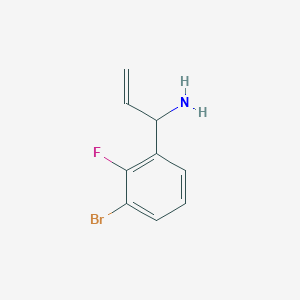
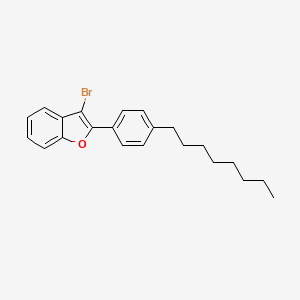
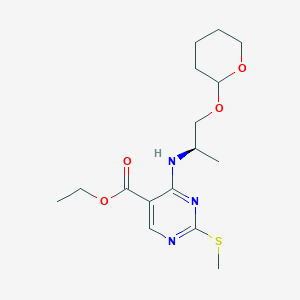
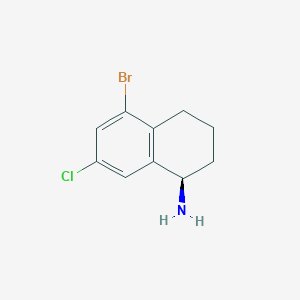
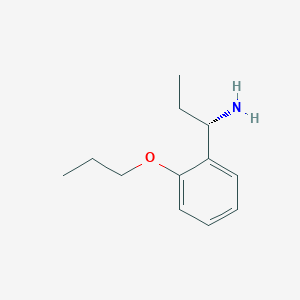
![2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)
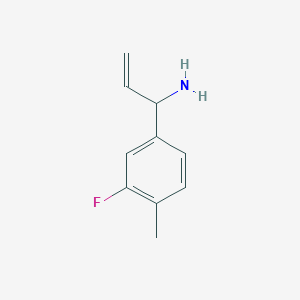
![3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13043187.png)
